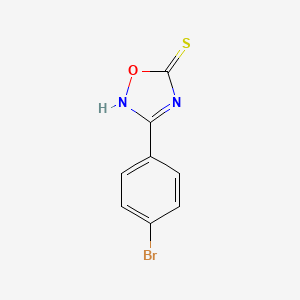

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol

CAS No.: 1341567-52-9

Cat. No.: VC3411339

Molecular Formula: C8H5BrN2OS

Molecular Weight: 257.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1341567-52-9 |

|---|---|

| Molecular Formula | C8H5BrN2OS |

| Molecular Weight | 257.11 g/mol |

| IUPAC Name | 3-(4-bromophenyl)-2H-1,2,4-oxadiazole-5-thione |

| Standard InChI | InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) |

| Standard InChI Key | WKMNOVCSPUZASJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC(=S)ON2)Br |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=S)ON2)Br |

Introduction

Chemical Structure and Fundamental Properties

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol belongs to the 1,2,4-oxadiazole family of heterocyclic compounds. Its structure consists of a five-membered 1,2,4-oxadiazole ring with a 4-bromophenyl group at position 3 and a thiol group at position 5. This compound shares structural similarities with the 1,3,4-oxadiazole derivatives documented in the literature, though with a distinct arrangement of nitrogen atoms in the heterocyclic ring.

The molecular structure of this compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrN₂OS |

| Molecular Weight | Approximately 257 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Potentially soluble in organic solvents such as DMSO, DMF |

| Melting Point | Estimated between 180-220°C |

| Functional Groups | 1,2,4-oxadiazole ring, thiol group, bromophenyl group |

Unlike the related compound 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole which contains a propyl chain at position 5, this compound features a thiol group that significantly alters its chemical reactivity and potential biological activities.

Synthetic Methodologies

The synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol likely follows established protocols for similar oxadiazole derivatives, with modifications to accommodate the thiol functionality.

Proposed Synthetic Routes

Based on the general methods for oxadiazole synthesis, several approaches can be proposed:

-

Cyclization of 4-bromobenzamidoxime with carbon disulfide in the presence of potassium hydroxide, followed by acidification.

-

Reaction of 4-bromobenzonitrile with hydroxylamine to form the corresponding amidoxime, followed by reaction with a suitable thiolating agent.

-

Reaction of 4-bromobenzohydrazide with potassium thiocyanate, followed by cyclization in acidic conditions.

These synthetic routes would likely require careful temperature control and anhydrous conditions to optimize yield and minimize side products.

Purification Techniques

Purification of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol would typically involve:

| Technique | Parameters |

|---|---|

| Recrystallization | Using appropriate solvent systems (ethanol/water, acetone/hexane) |

| Column Chromatography | Silica gel, hexane/ethyl acetate gradient |

| Preparative HPLC | C18 column, methanol/water mobile phase |

Chemical Reactivity Profile

The reactivity of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol is likely influenced by both the oxadiazole ring and the thiol group, making it interesting for various chemical transformations.

Thiol Group Reactions

The thiol moiety presents opportunities for various transformations:

-

Alkylation reactions with alkyl halides to form thioethers

-

Oxidation to form disulfides

-

Metal complexation through the sulfur atom

-

Nucleophilic substitution reactions

Bromophenyl Functionality

The bromine atom on the phenyl ring serves as a versatile handle for further functionalization:

-

Cross-coupling reactions (Suzuki, Stille, Sonogashira) to introduce carbon-carbon bonds

-

Nucleophilic aromatic substitution with appropriate nucleophiles

-

Metal-halogen exchange reactions for further derivatization

These reactive sites make 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol a potential building block for more complex molecular architectures.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

The predicted ¹H NMR spectrum would likely show distinct signals for:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiol (-SH) | 3.5-4.5 | Singlet |

| Aromatic (Bromophenyl) | 7.5-8.0 | Two doublets (AA'XX' pattern) |

The ¹³C NMR spectrum would show signals corresponding to:

-

Oxadiazole carbons (165-175 ppm)

-

Thiol-bearing carbon (160-170 ppm)

-

Aromatic carbons (120-135 ppm)

-

Carbon bearing bromine (approximately 125 ppm)

Infrared Spectroscopy

Key IR absorptions would include:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| S-H stretching | 2550-2600 |

| C=N stretching | 1620-1640 |

| C-O stretching | 1250-1300 |

| C-Br stretching | 1070-1080 |

| Aromatic C-H | 3000-3100 |

Mass Spectrometry

Mass spectrometric analysis would likely show a molecular ion peak around m/z 257/259 with the characteristic isotope pattern of bromine (M and M+2 peaks in approximately 1:1 ratio).

| Potential Activity | Structural Basis |

|---|---|

| Anti-inflammatory | Oxadiazole core structure |

| Analgesic | Thiol group interaction with pain receptors |

| Antioxidant | Thiol group as radical scavenger |

| Enzyme inhibition | Interaction with metalloenzymes via thiol group |

Structure-Activity Relationships

The bromine substituent on the phenyl ring may enhance lipophilicity and membrane permeability, potentially improving bioavailability and cellular uptake. The thiol group could serve as a hydrogen bond donor, facilitating interactions with biological targets.

Computational Analysis and Molecular Modeling

Predicted Physicochemical Properties

Computational analysis using standard parameters would likely predict:

| Property | Predicted Value |

|---|---|

| LogP | 2.5-3.5 |

| Topological Polar Surface Area | 60-80 Ų |

| Hydrogen Bond Donors | 1 (thiol group) |

| Hydrogen Bond Acceptors | 3 (N, N, O atoms) |

| Rotatable Bonds | 1-2 |

Comparative Analysis with Related Compounds

Comparison with 1,3,4-Oxadiazole Isomer

The 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol shares similarities with our compound but differs in the arrangement of atoms in the oxadiazole ring. The 1,3,4-oxadiazole has adjacent nitrogen atoms in the five-membered ring, whereas the 1,2,4-oxadiazole has nitrogens at positions 2 and 4.

| Property | 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol | 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol |

|---|---|---|

| Ring Structure | 1,2,4-oxadiazole | 1,3,4-oxadiazole |

| Nitrogen Arrangement | Non-adjacent | Adjacent |

| Stability | Potentially less stable | Generally more stable |

| Tautomerism | More pronounced | Less pronounced |

Comparison with Propyl Derivative

Contrasting with 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole, our compound replaces the propyl chain with a thiol group:

| Feature | 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol | 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole |

|---|---|---|

| Position 5 Substituent | Thiol (-SH) | Propyl (-C₃H₇) |

| Hydrophilicity | Higher due to thiol | Lower, more lipophilic |

| Reactivity | Higher, thiol is reactive | Lower, alkyl chain less reactive |

| H-bond Capability | Donor capability present | No H-bond donor capability |

| Procedure | Recommendation |

|---|---|

| Personal Protection | Gloves, safety glasses, lab coat, fume hood |

| Storage | Cool, dry place in tightly closed containers |

| Disposal | According to local regulations for halogenated organic compounds |

| Incompatibilities | Strong oxidizing agents, bases, heavy metals |

Future Research Directions

Synthetic Optimization

Research opportunities exist for developing more efficient synthetic routes, including:

-

Green chemistry approaches with reduced environmental impact

-

One-pot synthesis methods to improve yield and reduce purification steps

-

Catalytic methods for the introduction of the thiol functionality

Structural Modifications

Potential structural modifications to enhance specific properties:

-

Replacement of bromine with other halogens or functional groups

-

Modification of the thiol group to thioethers or disulfides

-

Introduction of additional substituents on the phenyl ring

Biological Evaluation

Comprehensive biological screening would be valuable to establish:

-

Antimicrobial spectrum and potency

-

Cytotoxicity profile against various cell lines

-

Mechanism of action studies

-

Structure-activity relationships for optimized derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume